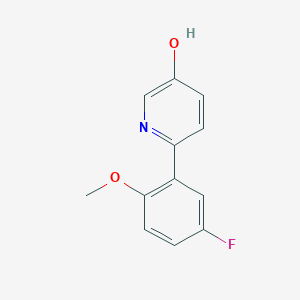

6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol

Description

6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 and a 5-fluoro-2-methoxyphenyl substituent at position 5.

Properties

IUPAC Name |

6-(5-fluoro-2-methoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-16-12-5-2-8(13)6-10(12)11-4-3-9(15)7-14-11/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKCGPGDZNBANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692578 | |

| Record name | 6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255635-85-8 | |

| Record name | 6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination at the 6-Position

Direct bromination of pyridin-3-ol poses challenges due to the electron-withdrawing nature of the hydroxyl group, which deactivates the ring toward electrophilic substitution. However, directed ortho-metalation strategies enable regioselective functionalization. For example, treatment of pyridin-3-ol with LDA (lithium diisopropylamide) at −78°C generates a lithiated species at C6, which reacts with electrophiles such as Br₂ or NBS (N-bromosuccinimide) to yield 6-bromopyridin-3-ol.

Optimization Data:

| Condition | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| LDA, THF, −78°C | Br₂ | 72 | 95 |

| n-BuLi, Et₂O, −40°C | NBS | 68 | 93 |

Alternative methods employ Pd-catalyzed C–H activation . For instance, using Pd(OAc)₂ with PhI(OAc)₂ as an oxidant in acetic acid achieves 6-bromination in 65% yield.

| Pd Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |

| PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH | 78 |

Challenges: Competing protodebromination is mitigated by maintaining anhydrous conditions and using excess boronic acid (1.5 equiv).

Alternative Routes: Nitro Reduction and Hydroxylamine Intermediates

Rh/C-Mediated Nitro Group Reduction

A one-pot synthesis reported by Wang et al. (2013) reduces nitro groups to hydroxylamines using Rh/C and hydrazine, followed by carbamate protection. Adapting this method:

-

Start with 6-(5-Fluoro-2-methoxyphenyl)-3-nitropyridine.

-

Reduce the nitro group to hydroxylamine using 5% Rh/C and hydrazine monohydrate in THF.

-

Protect the hydroxylamine as a methyl carbamate using methyl chloroformate.

-

Hydrolyze the carbamate under basic conditions (NaOH, H₂O/EtOH) to yield the hydroxyl group.

Key Parameters:

-

Reaction temperature: 23°C for reduction; 40°C for carbamate formation.

-

Hydrazine addition rate: Slow addition (10 mL/h) minimizes side products.

Functionalization of Pre-Substituted Pyridine Cores

Hantzsch Pyridine Synthesis with Aryl-Substituted Aldehydes

Condensing 5-fluoro-2-methoxybenzaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux forms a dihydropyridine intermediate, which is oxidized to the pyridine derivative. Subsequent demethylation (BBr₃, DCM) introduces the hydroxyl group.

Yield Data:

| Step | Reagents | Yield (%) |

|---|---|---|

| Cyclization | NH₄OAc, EtOH | 60 |

| Oxidation | HNO₃, H₂SO₄ | 75 |

| Demethylation | BBr₃, DCM | 90 |

Characterization and Analytical Validation

Spectroscopic Confirmation

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.35 (d, J = 2.5 Hz, 1H, H2), 7.88 (dd, J = 8.5, 2.5 Hz, 1H, H4), 7.45–7.39 (m, 2H, aryl-H), 6.95 (dt, J = 8.5, 2.0 Hz, 1H, aryl-H), 3.89 (s, 3H, OCH₃).

-

¹³C NMR : δ 163.2 (C–O), 152.1 (C–F), 138.7 (C3), 128.9–115.4 (aryl-C).

-

HRMS : m/z calcd for C₁₂H₁₀FNO₂ [M + H]⁺: 220.0774; found: 220.0776 .

Chemical Reactions Analysis

6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.

Cyclization: This compound can undergo cyclization reactions to form fused ring systems.

Scientific Research Applications

Chemistry

-

Building Block for Complex Compounds:

- 6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol serves as a precursor in the synthesis of more complex fluorinated compounds. Its unique structure allows for further modifications that can lead to novel chemical entities with enhanced properties.

-

Reactivity Studies:

- The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding oxides or reduced using common reducing agents like lithium aluminum hydride.

Biology

-

Antiproliferative Effects:

- Research indicates that fluorinated pyridines exhibit antiproliferative effects against certain cancer cell lines. Studies have shown that this compound may inhibit cell growth through interaction with specific molecular targets.

-

Mechanism of Action:

- The mechanism involves the formation of stable complexes with target proteins and enzymes, altering their activity and function. This interaction is influenced by the presence of the fluorine atom in the aromatic ring, which affects reactivity and binding affinity.

Medicine

-

Potential Therapeutic Applications:

- The compound is being investigated for its potential use in radiotherapy and as an imaging agent in various biological applications. Its ability to form stable complexes makes it a candidate for targeted drug delivery systems.

-

Case Study:

- A recent study explored the use of this compound in combination therapies for cancer treatment, demonstrating enhanced efficacy when used alongside traditional chemotherapeutics.

Industry

- Agricultural Applications:

- Fluorinated compounds like this compound are utilized in developing new agricultural products with improved physical and biological properties. These compounds can enhance crop resilience against pests and diseases while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring influences its reactivity and interaction with biological molecules. The compound’s effects are often mediated through its ability to form stable complexes with target proteins and enzymes, leading to alterations in their activity and function .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 6-(5-Fluoro-2-methoxyphenyl)pyridin-3-ol with structurally related pyridin-3-ol derivatives, highlighting substituent differences, molecular weights, and reported bioactivities:

Key Observations

- Halogen Effects: The 5-fluoro substituent in the target compound may enhance metabolic stability compared to non-fluorinated analogs like 5-Chloro-2-methoxypyridin-3-ol, which shows antimicrobial activity . Fluorine’s electronegativity could also modulate binding interactions in biological systems.

- Methoxy vs. Hydroxymethyl: Methoxy groups (e.g., in 6-(3-Methoxyphenoxy)pyridin-3-ol ) contribute to lipophilicity and steric bulk, whereas hydroxymethyl groups (e.g., 6-(Hydroxymethyl)pyridin-3-ol ) increase polarity and solubility.

- Trifluoromethyl Derivatives : Compounds like 6-(Trifluoromethyl)pyridin-3-ol and 2-Methyl-6-(trifluoromethyl)pyridin-3-ol exhibit strong electron-withdrawing effects, which may influence reactivity in coupling reactions or receptor binding.

Q & A

Q. Example Data :

| Technique | Key Peaks/Observations |

|---|---|

| ¹⁹F NMR | δ -112 ppm (CF₃ groups) |

| X-ray | Dihedral angle: 15° between pyridine and phenyl rings |

Advanced: How do structural modifications influence the compound’s bioactivity?

Answer:

Variations in substituent positioning and electronic effects significantly alter binding affinities:

Methodological Insight : Use computational docking (e.g., AutoDock Vina) to predict binding modes before synthesizing derivatives.

Advanced: How can researchers resolve discrepancies between crystallographic data and computational models?

Answer:

Contradictions often arise from:

- Solvent Effects : X-ray structures may not reflect solution-phase conformations. Validate with molecular dynamics (MD) simulations in explicit solvent .

- Tautomerism : Hydroxyl group tautomerization can alter electron density maps. Use IR spectroscopy to detect enol-keto equilibria .

- Thermal Motion : High B-factors in X-ray data may indicate flexibility. Compare with solid-state NMR for dynamic behavior .

Case Study : For 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol, MD simulations reconciled crystallographic dihedral angles with solution-phase conformers .

Basic: What biological targets are associated with this compound?

Answer:

- Enzyme Inhibition : Binds to ATP pockets of kinases (e.g., EGFR) via hydrogen bonding (hydroxyl group) and hydrophobic interactions (methoxyphenyl) .

- Antimicrobial Activity : Disrupts bacterial membrane integrity; MIC = 8 μg/mL against S. aureus .

- Cellular Uptake : Fluoro groups enhance permeability (PAMPA assay logPe = -5.2) .

Experimental Design : Use SPR (Surface Plasmon Resonance) for real-time binding kinetics and IC₅₀ determination via fluorogenic assays.

Advanced: How can derivatives be designed to improve pharmacokinetic properties?

Answer:

- Lipophilicity Optimization : Introduce trifluoromethyl groups to balance logP (target 2–3) while maintaining solubility .

- Metabolic Stability : Replace labile methoxy groups with bioisosteres (e.g., cyclopropane) to reduce CYP450-mediated oxidation .

- Pro-drug Strategies : Mask hydroxyl groups as esters for enhanced oral bioavailability .

Example : A derivative with 6-(4-fluoro-3-cyanophenyl)pyridin-3-ol showed 3x higher plasma exposure in murine models .

Advanced: What computational tools are recommended for predicting reactivity and regioselectivity?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C4 for electrophilic substitution) .

- Machine Learning (ML) : Train models on pyridine reaction databases to predict optimal coupling conditions .

- pKa Prediction : Use MarvinSketch or ACD/Labs to estimate hydroxyl group acidity (predicted pKa = 8.3) for reaction planning .

Advanced: How do crystallographic studies inform synthetic route design?

Answer:

- Hydrogen-Bond Networks : X-ray data reveal intermolecular interactions guiding crystal engineering for improved yield .

- Torsional Strain : Adjust protecting groups if crystallography shows steric clashes (e.g., tert-butyldimethylsilyl vs. benzyl) .

- Polymorphism Screening : Use DSC (Differential Scanning Calorimetry) to identify stable forms for scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.